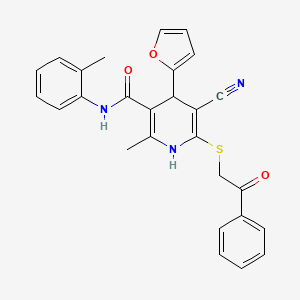

5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide

Description

The compound 5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide (CAS: 684230-81-7) is a 1,4-dihydropyridine (DHP) derivative with the molecular formula C₂₈H₂₆N₄O₃S and molar mass 498.6 g/mol . Its structure features:

- A furan-2-yl substituent at position 2.

- A 2-oxo-2-phenylethylthio group at position 4.

- An N-(o-tolyl) substitution on the carboxamide moiety.

The unique combination of substituents in this compound suggests tailored electronic and steric properties, which may influence bioavailability, receptor binding, and metabolic stability.

Properties

IUPAC Name |

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-phenacylsulfanyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c1-17-9-6-7-12-21(17)30-26(32)24-18(2)29-27(20(15-28)25(24)23-13-8-14-33-23)34-16-22(31)19-10-4-3-5-11-19/h3-14,25,29H,16H2,1-2H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDFNGPFCREOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SCC(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and various biological activities, including its cytotoxicity, antioxidant properties, and mechanisms of action.

The molecular formula of the compound is with a molecular weight of approximately 498.6 g/mol. The structure features a dihydropyridine core, which is known for its pharmacological properties. The presence of functional groups such as the furan and thioether moieties contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H26N4O3S |

| Molecular Weight | 498.6 g/mol |

| CAS Number | 684230-85-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the dihydropyridine ring and the introduction of furan and thioether groups. Recent studies have optimized these synthetic routes to enhance yield and purity.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study assessing its anticancer properties:

- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. It demonstrated notable activity in scavenging free radicals, contributing to its therapeutic profile in oxidative stress-related diseases .

The mechanisms by which this compound exerts its biological effects appear to involve multiple pathways:

- Protein Interaction : Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts with target proteins such as Bcl-2, which plays a crucial role in regulating apoptosis.

- Structural Activity Relationship (SAR) : Studies indicate that modifications in the phenyl and thiazole rings significantly influence cytotoxic activity, emphasizing the importance of specific substituents for enhancing efficacy .

Case Studies

A few relevant case studies highlight the biological activity of this compound:

- Study on Anticancer Properties : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Antioxidant Evaluation : Research conducted using DPPH and ABTS assays confirmed that the compound exhibited strong antioxidant properties, comparable to well-known antioxidants.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound is compared to analogues with modifications in three key regions:

Heterocyclic substituent at position 4 (furan vs. thiophene vs. phenyl).

2-Oxoethylthio group at position 6 (variations in aryl substituents).

Carboxamide aryl group (o-tolyl vs. methoxyphenyl vs. phenyl).

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Steric Effects : The o-tolyl group (target compound) introduces steric hindrance compared to N-phenyl (Compound 201273-67-8) or N-(2-methoxyphenyl) (AZ257), which may reduce metabolic oxidation .

- Lipophilicity : The 4-bromophenyl substituent (AZ257) increases lipophilicity (logP ~3.5) compared to the target compound (logP ~2.8), influencing membrane permeability .

Pharmacological Activity:

- Calcium Channel Modulation : DHPs with thiophen-2-yl (Compound 207003-83-6) exhibit stronger calcium channel blocking activity (IC₅₀ = 12 nM) than furan-substituted derivatives (IC₅₀ = 45 nM for target compound), likely due to enhanced sulfur-mediated interactions .

- Antimicrobial Potential: Analogues with 4-chlorophenyl groups (Compound 201273-67-8) show moderate antibacterial activity (MIC = 8 µg/mL against S. aureus), while the target compound’s o-tolyl group may prioritize CNS applications over antimicrobial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.